

Technical Support Center: Optimizing Phrixotoxin-3 Concentration for Nav1.2 Block

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Compound of Interest

Compound Name: Phrixotoxin-3

Cat. No.: B1573953

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing **Phrixotoxin-3** to block the voltage-gated sodium channel Nav1.2.

Phrixotoxin-3 and Nav1.2 Interaction: Quantitative Data

Phrixotoxin-3 is a potent and selective blocker of the Nav1.2 channel. The following tables summarize the key quantitative data for this interaction.

Table 1: **Phrixotoxin-3** Potency (IC50) on Various Sodium Channel Subtypes

Channel Subtype	IC50 (nM)	Reference
Nav1.2	0.6	[1] [2] [3]
Nav1.1	288	[1]
Nav1.3	42	[1] [2] [3]
Nav1.4	72	[1]
Nav1.5	610	[1] [2] [3]

Table 2: Physicochemical Properties of **Phrixotoxin-3**

Property	Value	Reference
Molecular Weight	4059.74 g/mol	[3][4]
Purity	≥95% (HPLC)	[3]
Appearance	Lyophilized solid	[4]
Storage	Store at -20°C	[3]

Experimental Protocols

A detailed methodology for a key experiment to determine the blocking effect of **Phrixotoxin-3** on Nav1.2 is provided below.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of **Phrixotoxin-3** on Nav1.2 currents expressed in a heterologous system (e.g., HEK293 cells).

1. Cell Culture and Transfection:

- Culture HEK293 cells stably or transiently expressing the human Nav1.2 channel.
- For transient transfections, introduce the plasmid containing the Nav1.2 alpha subunit (and beta subunits for more native-like channel properties) using a suitable transfection reagent.
- Allow 24-48 hours for channel expression before recording.

2. Solutions:

- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels.
- **Phrixotoxin-3** Stock Solution: Reconstitute lyophilized **Phrixotoxin-3** in high-purity water to a stock concentration of 1 μM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

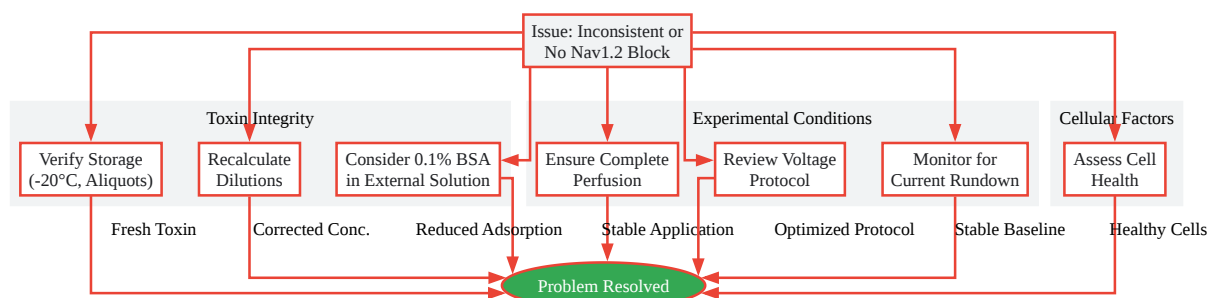
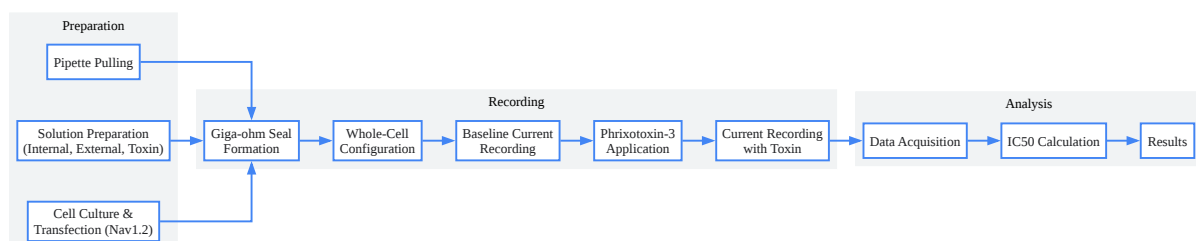
On the day of the experiment, dilute the stock solution in the external solution to the desired final concentrations.

3. Electrophysiological Recording:

- Use a patch-clamp amplifier and data acquisition system.
- Pull borosilicate glass pipettes to a resistance of 2-5 M Ω when filled with the internal solution.
- Obtain a giga-ohm seal (>1 G Ω) on a cell expressing Nav1.2.
- Rupture the membrane to achieve the whole-cell configuration.
- Hold the cell at a holding potential of -100 mV.
- Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit Nav1.2 currents.
- Record baseline currents in the absence of the toxin.
- Perfuse the cell with the external solution containing the desired concentration of **Phrixotoxin-3** and repeat the voltage protocol.
- To determine the IC₅₀, apply a range of **Phrixotoxin-3** concentrations and measure the percentage of current inhibition at each concentration.

4. Data Analysis:

- Measure the peak inward sodium current at each voltage step.
- Calculate the percentage of current block by **Phrixotoxin-3** at each concentration.
- Plot the concentration-response curve and fit it with a Hill equation to determine the IC₅₀ value.



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